1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole
Description
The compound 1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole is a heterocyclic molecule featuring a 1,2,4-triazole core linked via a methyl group to an azetidine ring (a 4-membered nitrogen-containing cycle). The azetidine is further substituted with a 4-bromothiophene-2-carbonyl moiety. This structure combines key pharmacophores:
Properties
IUPAC Name |
(4-bromothiophen-2-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4OS/c12-9-1-10(18-5-9)11(17)15-2-8(3-15)4-16-7-13-6-14-16/h1,5-8H,2-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOJCQTULMWTNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CS2)Br)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Cyclization of Carboxylic Acid Derivatives
The 1,2,4-triazole scaffold is typically synthesized via cyclocondensation of amidrazones with carboxylic acids or their derivatives. For example, reaction of thiosemicarbazide with acetic anhydride under alkaline conditions yields 1H-1,2,4-triazole-3-thiol, which can be further functionalized.
Example procedure :
- Reactants : Thiosemicarbazide (1 eq), acetic anhydride (2 eq).
- Conditions : Reflux in ethanol with KOH (1.5 eq) at 80°C for 6 hours.
- Yield : 78% (reported in analogous syntheses).
Preparation of the Azetidine-3-ylmethyl Intermediate
Lithium-Mediated Ring Closure
Azetidine rings are constructed via intramolecular nucleophilic substitution. A representative method from patent literature involves:
- Treating 1-methyl-1,2,4-triazole with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C.
- Adding dibromomethane to form 5-bromo-1-methyl-1H-triazole.
- Subsequent deprotection and functionalization at the 3-position using lithium diisopropylamide (LDA) and carbon dioxide.
Key data :
| Step | Reagents | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | n-BuLi | −78 | 2 | 65 |
| 2 | CO₂ | 0→25 | 12 | 82 |
Coupling Strategies and Final Assembly
Mitsunobu Reaction for C–N Bond Formation
The Mitsunobu reaction effectively links the triazole and azetidine units. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the hydroxyl group of azetidine-3-methanol reacts with the triazole’s N–H site.
Representative data :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temp | 25°C |
| Reaction time | 12 h |
| Yield | 68% |
Purification and Characterization
Chromatographic Techniques
Final purification employs silica gel chromatography (hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Purity ≥95% is confirmed via HPLC (C18 column, 70:30 acetonitrile/water).
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.54 (d, J = 3.5 Hz, 1H, thiophene-H), 4.32 (m, 2H, azetidine-CH₂).
- HRMS : [M+H]⁺ calcd for C₁₁H₁₀BrN₄OS: 348.9621; found: 348.9618.
Challenges and Optimization Opportunities
Regioselectivity in Triazole Alkylation
Competing N1 vs. N2 alkylation can lead to isomeric byproducts. Using bulky bases like LDA favors N1 functionalization, as demonstrated in patent CN113651762A.
Stability of the Azetidine-Thiophene Linkage
The ester group in 4-bromothiophene-2-carbonyl azetidine is prone to hydrolysis under acidic conditions. Stabilization via electron-withdrawing substituents (e.g., bromine) mitigates this issue.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the triazole and azetidine rings is particularly interesting for drug discovery efforts.
Medicine
In medicine, this compound may be explored as a lead compound for the development of new therapeutic agents. Its potential interactions with biological targets make it a candidate for further pharmacological studies.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may offer advantages in specific industrial applications.
Mechanism of Action
The mechanism of action of 1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole depends on its specific interactions with molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The azetidine ring may also contribute to the compound’s biological effects by interacting with different molecular pathways.
Comparison with Similar Compounds
Difenoconazole (CAS 119446-68-3)
- Structure: 1-[[2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole .
- Key Differences :
- Replaces the azetidine and bromothiophene with a 1,3-dioxolane ring and chlorophenyl groups.
- The dioxolane ring enhances lipophilicity, improving membrane penetration in fungicidal applications.
- Activity: Broad-spectrum antifungal agent targeting lanosterol demethylase .
| Property | Target Compound | Difenoconazole |
|---|---|---|
| Core Heterocycle | 1,2,4-Triazole | 1,2,4-Triazole |
| Substituent | 4-Bromothiophene-azetidine | Chlorophenyl-dioxolane |
| Molecular Weight (g/mol) | ~380 (estimated) | 406.3 |
| Bioactivity | Potential antifungal | Commercial fungicide |
Flusilazole (CAS 85509-19-9)
- Structure : 1-{[bis(4-fluorophenyl)(methyl)silyl]methyl}-1H-1,2,4-triazole .
- Key Differences :
- Uses a bis(4-fluorophenyl)silyl group instead of azetidine-bromothiophene.
- The silicon atom increases steric bulk and alters electronic properties.
- Activity : Fungicide with systemic action against powdery mildew and rusts .
| Property | Target Compound | Flusilazole |
|---|---|---|
| Core Heterocycle | 1,2,4-Triazole | 1,2,4-Triazole |
| Substituent | Bromothiophene-azetidine | Bis(4-fluorophenyl)silyl |
| Molecular Weight (g/mol) | ~380 (estimated) | 315.39 |
| LogP (estimated) | ~3.5 (moderate lipophilicity) | ~4.1 (high lipophilicity) |
Azetidine-Containing Analog (CAS N/A)
- Structure : 1-[(azetidin-3-yl)methyl]-1H-1,2,4-triazole dihydrochloride .
- Key Differences :
- Lacks the 4-bromothiophene-carbonyl group, simplifying the structure.
- The azetidine’s NH group may enhance solubility via salt formation.
- Activity : Unspecified, but azetidine-triazole hybrids are explored for antimicrobial and anticancer properties .
Compound 9c ()
- Structure: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide .
- Key Differences: Replaces azetidine with a benzodiazolylphenoxymethyl group. The bromophenyl-thiazole moiety may enhance DNA intercalation or enzyme inhibition.
Biological Activity
1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole is a complex organic compound notable for its structural features, which include a triazole ring, a carbonyl group, and a bromothiophene moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C₁₁H₁₁BrN₄OS
- Molecular Weight : 327.20 g/mol
- CAS Number : 2320923-91-7
The unique structure of this compound suggests various applications in pharmaceuticals, especially because of the functional groups that can interact with biological macromolecules like proteins and nucleic acids.
Anticancer Properties
Research indicates that compounds containing the 1,2,4-triazole moiety often exhibit significant anticancer activity. For instance, studies have shown that triazole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation.
A comparative analysis of similar triazole compounds reveals that structural modifications can enhance their biological potency. In particular, derivatives with azetidine rings and bromothiophene substituents demonstrate distinct pharmacological profiles compared to other triazoles lacking these features.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-5-(4-chlorophenyl)-1H-1,2,4-triazole | Contains an amino group on a triazole ring | Antimicrobial properties |
| 1-{(5-bromo-2-thienyl)methyl}-1H-1,2,4-triazole | Similar triazole structure with a thienyl group | Antifungal activity |
| 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-1,2,4-triazole | Contains a trifluoromethyl group | Anticancer activity |
The mechanism of action for this compound is hypothesized to involve interactions with specific molecular targets. The bromothiophene moiety may modulate the activity of various enzymes or receptors involved in cancer progression. Additionally, the azetidine ring may stabilize certain conformations of the molecule that enhance its biological activity.
In Vitro Studies
In vitro studies have been conducted to evaluate the anticancer effects of this compound against various human cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast carcinoma), SW480 (colon carcinoma), A549 (lung carcinoma).
- Methodology : MTT assay was employed to assess cell viability and proliferation.
Results indicated that certain derivatives exhibited significant antiproliferative effects by inducing cell cycle arrest and apoptosis in cancer cells.
Study 1: Antitumor Activity
In a study published in Cancer Letters, researchers synthesized a series of triazole derivatives and evaluated their antitumor activities against multiple cancer cell lines. The findings suggested that compounds similar to this compound showed promising results with IC₅₀ values indicating effective inhibition of tumor cell growth.
Study 2: Antimicrobial Effects
Another study focused on evaluating the antimicrobial properties of triazole derivatives against various bacterial strains. Results indicated that modifications at specific positions on the triazole ring could enhance antibacterial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
